molecular formula C11H11BrN2O B8121743 4-bromo-1-(4-methoxybenzyl)-1H-imidazole

4-bromo-1-(4-methoxybenzyl)-1H-imidazole

Cat. No. B8121743
M. Wt: 267.12 g/mol
InChI Key: RYBJSXMINAPHTE-UHFFFAOYSA-N
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Description

4-bromo-1-(4-methoxybenzyl)-1H-imidazole is a useful research compound. Its molecular formula is C11H11BrN2O and its molecular weight is 267.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antitumor Activity : A study by Murali, Sparkes, and Prasad (2017) found that a similar compound, 2-amino-4-(3'-bromo-4'-methoxyphenyl)-8-chloro-11H-pyrimido[4,5-a]carbazole, showed promising antitumor activity against MCF-7 and A-549 cancer cell lines (Murali, Sparkes, & Prasad, 2017).

  • Synthetic Pathways : Loubidi et al. (2016) presented a new synthetic pathway to 7-bromo-1-(4-methoxybenzyl)-5-methyl-imidazo[1,5-a]imidazole-2-one, enabling the creation of a diverse library of 1-(4-methoxybenzyl)-5-(Loubidi et al., 2016).

  • Antimicrobial Activity : Novel imidazole derivatives, synthesized by condensing 3-(1-(4-methoxybenzyl)-2-butyl-4-chloro-1H-imidazol-5-yl)-1-aryl-2-en-1-one, demonstrated potential antimicrobial activity (Maheta, Patel, & Naliapara, 2012).

  • α-Glucosidase Inhibitory, Antimicrobial, and Antioxidant Activities : Menteşe, Ülker, and Kahveci (2015) found that synthesized benzimidazole derivatives, including those with imidazole rings, showed α-glucosidase inhibitory, antimicrobial, and antioxidant activities (Menteşe, Ülker, & Kahveci, 2015).

  • Natural Antioxidants : Li, Li, Gloer, and Wang (2012) discovered new nitrogen-containing bromophenols from Rhodomela confervoides algae that showed potent scavenging activity against DPPH and ABTS radicals, potentially serving as natural antioxidants in food and pharmaceutical fields (Li, Li, Gloer, & Wang, 2012).

  • Preparatory Study for Alkaloid Synthesis : Ohba, Mukaihira, and Fujii (1994) completed the synthesis of 3-methyl-5-(phenylthio)-L-histidines, models for the asteroid alkaloid imbricatine, starting from 4-(5-bromoimidazole) (Ohba, Mukaihira, & Fujii, 1994).

  • Electrocatalytic Oxidation Properties : A study by Lu et al. (2014) indicated that Triarylimidazole (TAI) shows promising electrocatalytic oxidation properties for 4-methoxybenzyl alcohol, providing valuable guidelines for further development (Lu et al., 2014).

properties

IUPAC Name

4-bromo-1-[(4-methoxyphenyl)methyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O/c1-15-10-4-2-9(3-5-10)6-14-7-11(12)13-8-14/h2-5,7-8H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBJSXMINAPHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(N=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 5-bromo-1H-imidazole (10 g, 68.5 mmol) and K2CO3 (37.8 g, 274 mmol) in DMF (100 mL) was added 1-(chloromethyl)-4-methoxybenzene (11.8 g, 75.4 mmol) dropwise at room temperature. The resulting mixture was stirred for 16 hours, and then dichloromethane (DCM) was added. The mixture was successively washed with water and brine, dried and concentrated to give a residue that was purified by column chromatography to afford 12.3 g of the desired compound as a solid. LC-MS: m/z 267 (M+H+).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
37.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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